1-(2-Chlorobenzoyl)-2-methylpiperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16ClNO |
|---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
(2-chlorophenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H16ClNO/c1-10-6-4-5-9-15(10)13(16)11-7-2-3-8-12(11)14/h2-3,7-8,10H,4-6,9H2,1H3 |
InChI Key |
YODXMLSIQUVJGG-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 2 Chlorobenzoyl 2 Methylpiperidine
Strategic Approaches to N-Acylation of Piperidine (B6355638) Ring Systems
The N-acylation of the piperidine ring is a cornerstone of this synthesis. The choice of methodology depends on factors such as the reactivity of the acylating agent, the steric hindrance of the piperidine substrate, and the desired purity of the final product.
Direct Acylation Protocols for Substituted Piperidines
Direct acylation is a straightforward and widely employed method for the synthesis of amides from amines. This protocol typically involves the reaction of the piperidine with a reactive acylating agent, most commonly an acyl chloride. In the case of 1-(2-chlorobenzoyl)-2-methylpiperidine, the synthesis is achieved by reacting 2-methylpiperidine (B94953) with 2-chlorobenzoyl chloride.
This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the acylation. Common bases include tertiary amines such as triethylamine (B128534) or pyridine. The choice of solvent is also crucial, with aprotic solvents like dichloromethane, diethyl ether, or tetrahydrofuran being frequently used to avoid unwanted side reactions. The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield and purity of the product. For sterically hindered piperidines like 2-methylpiperidine, the reaction may require slightly elevated temperatures or longer reaction times to proceed to completion.
Table 1: Reaction Conditions for Direct Acylation of 2-Methylpiperidine with 2-Chlorobenzoyl Chloride
| Parameter | Condition | Purpose/Comment |
| Acylating Agent | 2-Chlorobenzoyl chloride | Provides the 2-chlorobenzoyl moiety. |
| Base | Triethylamine, Pyridine | Scavenges the HCl byproduct. |
| Solvent | Dichloromethane, THF | Aprotic solvent to prevent hydrolysis of the acyl chloride. |
| Temperature | Room temperature to reflux | Can be adjusted to control the reaction rate. |
Exploration of Coupling Reagents in Amide Bond Formation
An alternative to the use of highly reactive acyl chlorides is the utilization of coupling reagents to facilitate the amide bond formation between a carboxylic acid (2-chlorobenzoic acid) and the amine (2-methylpiperidine). This approach is particularly useful when the corresponding acyl chloride is unstable or difficult to handle. Coupling reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
A wide array of coupling reagents is available, each with its own mechanism of action and suitability for different substrates. These can be broadly categorized into carbodiimides, phosphonium salts, and uronium salts. The choice of coupling reagent can significantly impact the reaction efficiency, yield, and the extent of side reactions, such as racemization if chiral centers are present. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with coupling reagents to suppress side reactions and improve yields.
Table 2: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Example(s) | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC | Readily available, effective for many substrates. | Can cause racemization, byproduct removal can be difficult (DCC). |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, low racemization. | Can be expensive, generate phosphine oxide byproducts. |
| Uronium Salts | HBTU, HATU | Fast reaction rates, low racemization, high yields. | Can be moisture sensitive, relatively expensive. |
For the synthesis of this compound, a coupling reagent-mediated approach would involve the reaction of 2-chlorobenzoic acid and 2-methylpiperidine in the presence of a reagent like HATU and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in an aprotic solvent.
Regioselective N-Acylation Strategies for 2-Methylpiperidine
The N-acylation of 2-methylpiperidine is inherently regioselective for the nitrogen atom, as it is the most nucleophilic site in the molecule. However, in more complex scenarios where the piperidine ring might bear other nucleophilic functional groups (e.g., hydroxyl or additional amino groups), achieving selective N-acylation requires careful consideration of reaction conditions and protecting group strategies.
One common strategy to achieve regioselectivity is to exploit the differences in nucleophilicity and basicity of the functional groups. For instance, in a molecule containing both a secondary amine (like the piperidine nitrogen) and a primary amine, the primary amine is generally more reactive towards acylation under neutral or slightly basic conditions. To selectively acylate the piperidine nitrogen, one could protonate the more basic primary amine with a mild acid, rendering it less nucleophilic nih.gov.
Alternatively, protecting group strategies can be employed. A less hindered or more reactive amino group can be temporarily protected, allowing for the acylation of the piperidine nitrogen. The protecting group can then be removed in a subsequent step. The choice of protecting group is critical and depends on its stability to the acylation conditions and the ease of its removal.
Synthesis and Functionalization of the 2-Methylpiperidine Precursor
Preparation of Chiral and Achiral 2-Methylpiperidine Intermediates
Achiral (Racemic) 2-Methylpiperidine:
Racemic 2-methylpiperidine is commonly synthesized by the catalytic hydrogenation of 2-picoline (2-methylpyridine) google.comgoogle.com. This reaction typically employs a heterogeneous catalyst, such as Raney nickel, platinum, or palladium on carbon, under a hydrogen atmosphere. The reaction conditions, including temperature, pressure, and choice of catalyst, can be optimized to achieve high yields of the desired piperidine derivative.
Table 3: Catalytic Hydrogenation of 2-Picoline to 2-Methylpiperidine
| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| Raney Nickel | 150-200 | 5-10 | >95 | google.com |
| Rhodium on Carbon | 140-200 | 4-7 | ~98 | google.com |
| Palladium on Carbon | 140-200 | 4-7 | ~98 | google.com |
Chiral 2-Methylpiperidine:
The preparation of enantiomerically pure 2-methylpiperidine can be achieved through two main strategies: the resolution of a racemic mixture or asymmetric synthesis.
Resolution of Racemic 2-Methylpiperidine: This classical method involves the reaction of racemic 2-methylpiperidine with a chiral resolving agent, typically a chiral carboxylic acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts google.comnih.govwikipedia.org. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary can be removed by treatment with a base to afford the enantiomerically pure 2-methylpiperidine.
Asymmetric Synthesis: This approach involves the creation of the chiral center at the 2-position of the piperidine ring in a stereocontrolled manner. Several asymmetric synthetic routes have been developed. One common method is the asymmetric hydrogenation of a suitable pyridine precursor using a chiral catalyst nih.gov. Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a cyclization or reduction reaction. For instance, a chiral auxiliary can be attached to the nitrogen atom of a dihydropyridinone, which then directs the stereoselective reduction of the double bond to form the chiral piperidine derivative.
Methods for Installing the Methyl Group Stereospecifically
The stereospecific installation of the methyl group at the 2-position of the piperidine ring is a key challenge in the asymmetric synthesis of 2-methylpiperidine. Several methods have been developed to achieve this with high stereocontrol.
Diastereoselective Alkylation: One approach involves the diastereoselective alkylation of a chiral enamine or enolate derived from a piperidine precursor. For example, a chiral auxiliary on the nitrogen atom can direct the approach of an electrophile (e.g., methyl iodide) to one face of the enamine double bond, leading to the preferential formation of one diastereomer nih.gov. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched 2-methylpiperidine.
Asymmetric Hydrogenation: As mentioned previously, the asymmetric hydrogenation of 2-methylpyridine or a related unsaturated precursor using a chiral transition metal catalyst is a powerful method for the stereospecific introduction of the methyl group and the simultaneous formation of the chiral center. The choice of chiral ligand coordinated to the metal center is crucial for achieving high enantioselectivity.
Ring-Closing Metathesis (RCM): Asymmetric synthesis can also be achieved through ring-closing metathesis of a suitably functionalized acyclic precursor containing a stereocenter that will become the 2-position of the piperidine ring. The stereochemistry of this center is established early in the synthesis, often from a chiral pool starting material like an amino acid, and is then carried through the RCM reaction to form the chiral piperidine ring.
Incorporation of the 2-Chlorobenzoyl Moiety
The introduction of the 2-chlorobenzoyl group onto the 2-methylpiperidine ring is a critical step that defines the final compound. This is typically accomplished via nucleophilic acyl substitution.
The most direct and common method for synthesizing this compound is the acylation of 2-methylpiperidine with 2-chlorobenzoyl chloride. evitachem.com In this reaction, the nitrogen atom of the 2-methylpiperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This process results in the formation of a stable amide bond and the elimination of hydrochloric acid (HCl). evitachem.com
To neutralize the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction, a non-nucleophilic base is typically added. Tertiary amines such as triethylamine or N,N-diisopropylethylamine (DIPEA) are commonly employed for this purpose. The reaction is generally conducted in an aprotic solvent, such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF), to dissolve the reactants and facilitate the reaction. evitachem.comnih.gov
The general reaction is as follows: 2-Methylpiperidine + 2-Chlorobenzoyl Chloride → this compound + HCl
The efficiency and outcome of the N-acylation reaction are highly dependent on several experimental parameters. evitachem.com Optimization of these conditions is crucial for maximizing the yield of the desired product while minimizing the formation of impurities. Key factors include temperature, reaction time, and the stoichiometry of the reactants and base. evitachem.com
Lowering the reaction temperature (e.g., to 0 °C) can help control the exothermic nature of the reaction and reduce the formation of side products. The choice of solvent can influence reaction rates and solubility of the reactants, while the selection of the base is critical for efficient acid scavenging without interfering with the primary reaction. The table below outlines the impact of various parameters on the synthesis.
| Parameter | Condition | General Impact on Yield and Purity |
|---|---|---|
| Temperature | Low (0 °C to RT) | Favors higher purity by minimizing side reactions. May require longer reaction times. |
| Temperature | Elevated | Increases reaction rate but may lead to decomposition or side product formation, reducing overall purity. |
| Solvent | Dichloromethane (DCM) | Good for reactant solubility and ease of removal post-reaction. |
| Solvent | Dimethylformamide (DMF) | Higher boiling point allows for higher reaction temperatures if needed, but is more difficult to remove. |
| Base | Triethylamine (Et3N) | Commonly used, effective at neutralizing HCl. |
| Base | N,N-Diisopropylethylamine (DIPEA) | A bulkier, non-nucleophilic base that can be advantageous in preventing side reactions. nih.gov |
| Stoichiometry | Slight excess of acyl chloride | Can drive the reaction to completion but may require more rigorous purification to remove unreacted starting material. |
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. mdpi.comunito.it In the synthesis of N-acylpiperidines, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. mdpi.comnih.govnih.gov The technique utilizes dielectric heating to rapidly and uniformly increase the temperature of the reaction mixture, which can enhance reaction rates. unito.it
For the synthesis of this compound, a mixture of 2-methylpiperidine, 2-chlorobenzoyl chloride, and a base in a suitable solvent can be subjected to microwave irradiation. This method is particularly valuable for high-throughput synthesis in drug discovery contexts. unito.it
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours (e.g., 3-16 h) nih.gov | Minutes (e.g., 15-20 min) mdpi.comresearchgate.net |
| Temperature Control | Relies on external heating source, potential for thermal gradients. | Direct, uniform heating of the bulk solution. unito.it |
| Typical Yield | Moderate to good. | Often higher due to reduced side product formation and shorter reaction times. mdpi.com |
| Energy Efficiency | Less efficient due to heating of the entire apparatus. | More efficient as energy is focused on the reaction mixture. |
Stereochemical Control and Diastereoselectivity in Synthesis
Stereochemistry is a pivotal aspect of the synthesis, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement.
The starting material, 2-methylpiperidine, is a chiral molecule, existing as two enantiomers: (R)-2-methylpiperidine and (S)-2-methylpiperidine. The acylation reaction occurs at the nitrogen atom, which is not a stereocenter. The existing stereocenter at the second carbon (C2) of the piperidine ring is not affected during the reaction.
Consequently, the chirality of the starting material is directly transferred to the product. If the synthesis begins with enantiomerically pure (R)-2-methylpiperidine, the product will be (R)-1-(2-chlorobenzoyl)-2-methylpiperidine. Similarly, starting with the (S)-enantiomer will yield the (S)-product. Research on related acylation reactions confirms that such substitutions on piperidine nitrogen typically proceed with retention of the configuration of existing stereocenters in the ring. acs.orgnih.gov
While the acylation of 2-methylpiperidine does not create a new stereocenter, the resulting amide product possesses distinct stereochemical features. Due to the steric hindrance caused by the ortho-chloro and methyl groups, rotation around the amide (N—C=O) bond may be restricted. This can lead to the existence of atropisomers, which are stereoisomers (specifically diastereomers) that result from hindered rotation around a single bond. The piperidine ring itself also exists in a chair conformation, with the C2-methyl group occupying either an axial or equatorial position.
The synthesis of N-acylated 2-methylpiperidines can be considered diastereoselective if it favors the formation of one particular conformer or atropisomer over another. Studies on the acylation of substituted piperidines have shown that the stereochemical course of the reaction can be influenced by several factors. acs.orgnih.gov These include:
The nature of the N-substituent: The steric and electronic properties of groups attached to the nitrogen can influence the transition state of the reaction. acs.orgnih.gov
Reactant and Catalyst Chirality: In more complex syntheses, the use of chiral auxiliaries or catalysts can be employed to achieve high diastereoselectivity when forming new stereocenters.
Reaction Conditions: Temperature and solvent can affect the conformational equilibrium of the starting materials and transition states, thereby influencing the diastereomeric ratio of the product.
In the context of this compound, controlling the diastereoselectivity would primarily involve influencing the conformational preference of the final product, which is a key consideration in its interaction with biological targets.
Derivatization and Analog Synthesis of this compound
The synthesis of derivatives and analogs of this compound is a key area of research for exploring its chemical space and developing new molecules with tailored properties. Methodologies focus on modifying both the benzoyl and piperidine moieties of the parent molecule. The primary synthetic route for the parent compound involves the acylation of 2-methylpiperidine with 2-chlorobenzoyl chloride, often in the presence of a base like triethylamine in a solvent such as dichloromethane to neutralize the hydrochloric acid byproduct evitachem.com. This fundamental reaction serves as a template for the synthesis of a wide array of analogs.
Synthesis of Benzoyl-Piperidine Analogs with Varying Substituent Patterns
The synthesis of benzoyl-piperidine analogs is a straightforward process that allows for extensive variation in the substituent patterns on the benzoyl ring. A common strategy involves the use of commercially available or synthesized substituted benzoyl chlorides, which are then reacted with the desired piperidine derivative. nih.gov This approach facilitates the creation of a library of compounds with diverse electronic and steric properties.
Several synthetic routes are employed to create the benzoyl-piperidine fragment. One method begins with isonipecotic acid, where the piperidine nitrogen is first protected before further reactions. nih.gov Another versatile method is the Weinreb-Nahm ketone synthesis, which utilizes a Weinreb amide derivative of piperidine. nih.gov Furthermore, Friedel-Crafts acylation represents a key strategy, where a piperidine derivative is reacted with a substituted benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) nih.gov. For instance, reacting 1-acetyl-4-piperidinecarboxylic acid with thionyl chloride (SOCl₂) and then with chlorobenzene in the presence of AlCl₃ can yield N-acetyl-4-(4-chlorobenzoyl)-piperidine chemicalbook.com. This highlights how different acyl groups and substitution patterns can be introduced.
The table below illustrates the synthesis of various benzoyl-piperidine analogs by reacting a piperidine precursor with different substituted acyl chlorides.
| Piperidine Precursor | Acyl Chloride | Resulting Analog |
| 2-Methylpiperidine | 2-Bromobenzoyl chloride | 1-(2-Bromobenzoyl)-2-methylpiperidine |
| 2-Methylpiperidine | 2-Methoxybenzoyl chloride | 1-(2-Methoxybenzoyl)-2-methylpiperidine |
| 2-Methylpiperidine | 2-Nitrobenzoyl chloride | 1-(2-Nitrobenzoyl)-2-methylpiperidine |
| 2-Methylpiperidine | Propionyl chloride | 1-Propionyl-2-methylpiperidine |
| 2-Methylpiperidine | Cyclohexanecarbonyl chloride | 1-(Cyclohexanecarbonyl)-2-methylpiperidine |
This table is illustrative and based on common synthetic transformations in piperidine chemistry.
Modification of the Chlorobenzoyl Ring for Electronic and Steric Effects
Systematic modification of the chlorobenzoyl ring is performed to investigate the impact of electronic and steric factors on the molecule's properties. Introducing electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) can significantly alter the electronic density of the aromatic ring and the adjacent amide bond. Research on related piperidine-derived amides has shown that such isosteric modifications can lead to substantial changes in molecular properties and efficacy, with some alterations reducing efficacy by up to 75-fold nih.gov.
A strategic approach to enable diverse modifications involves synthesizing an intermediate with a functional group amenable to further reactions. For example, a bromo-substituted benzoylpiperidine can be synthesized, where the bromine atom can then be replaced or used in cross-coupling reactions to introduce a wide variety of other substituents nih.gov. This allows for the exploration of a broad range of chemical diversity from a single precursor.
The following table details potential modifications to the 2-chlorobenzoyl ring and their anticipated effects.
| Position of Substitution | Substituent Group | Anticipated Effect |
| Para (to carbonyl) | -OCH₃ (Methoxy) | Electron-donating |
| Para (to carbonyl) | -NO₂ (Nitro) | Electron-withdrawing |
| Meta (to carbonyl) | -CF₃ (Trifluoromethyl) | Strong electron-withdrawing |
| Ortho (to carbonyl) | -CH₃ (Methyl) | Increased steric hindrance, weak electron-donating |
| Para (to carbonyl) | -Br (Bromo) | Electron-withdrawing, enables further functionalization |
This table demonstrates common substituents used to probe electronic and steric effects.
Exploration of Piperidine Ring Substitutions (e.g., 4-methylpiperidine analogs)
In addition to modifying the benzoyl moiety, the synthesis of analogs also involves altering the substitution pattern on the piperidine ring itself. The parent compound features a methyl group at the 2-position. By substituting 2-methylpiperidine with other commercially available or custom-synthesized piperidines, a variety of analogs can be produced. For example, using 4-methylpiperidine in the acylation reaction with 2-chlorobenzoyl chloride would yield 1-(2-chlorobenzoyl)-4-methylpiperidine.
The synthesis of more complex or highly substituted piperidine analogs is an active area of chemical research ajchem-a.com. Strategies often involve multi-step syntheses to build the desired piperidine scaffold before the final acylation step unisi.itacs.org. These approaches allow for the introduction of various functional groups at different positions on the piperidine ring, enabling a fine-tuning of the molecule's three-dimensional structure and physicochemical properties. The synthesis of benzylpiperidine scaffolds, for instance, has been achieved through hydroboration of a methylene-piperidine followed by a palladium-catalyzed cross-coupling reaction, which can be conceptually adapted for these purposes unisi.it.
The table below outlines the synthesis of analogs using different substituted piperidine precursors.
| Piperidine Precursor | Acyl Chloride | Resulting Analog |
| Piperidine | 2-Chlorobenzoyl chloride | 1-(2-Chlorobenzoyl)piperidine |
| 4-Methylpiperidine | 2-Chlorobenzoyl chloride | 1-(2-Chlorobenzoyl)-4-methylpiperidine |
| 3-Methylpiperidine | 2-Chlorobenzoyl chloride | 1-(2-Chlorobenzoyl)-3-methylpiperidine |
| 4-Phenylpiperidine | 2-Chlorobenzoyl chloride | 1-(2-Chlorobenzoyl)-4-phenylpiperidine |
| Ethyl isonipecotate | 2-Chlorobenzoyl chloride | Ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate |
This table is based on the application of the standard acylation reaction to various piperidine starting materials.
Advanced Spectroscopic and Analytical Characterization for Research Integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of 1-(2-Chlorobenzoyl)-2-methylpiperidine. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete picture of the proton and carbon environments and their connectivity can be assembled.
Proton NMR (¹H NMR) for Proton Environment Elucidation
The ¹H NMR spectrum of this compound would provide detailed information about the number of different types of protons and their neighboring environments. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are characteristic for each proton in the molecule.
Due to the restricted rotation around the amide bond, the signals for the piperidine (B6355638) ring protons are expected to be broad and complex. The protons of the 2-methylpiperidine (B94953) ring would appear in the aliphatic region (approximately 1.0-4.0 ppm). The methyl group at the C2 position would likely appear as a doublet. The protons on the chlorobenzoyl group would resonate in the aromatic region of the spectrum (approximately 7.2-7.8 ppm).
Table 1: Predicted ¹H NMR Data for this compound (Note: This is a predicted data table as experimental data is not publicly available. Actual values may vary.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.2 - 7.8 | m | - |
| Piperidine-H (C2) | 3.5 - 4.0 | m | - |
| Piperidine-H (C6) | 3.0 - 3.5 | m | - |
| Piperidine-H (C3, C4, C5) | 1.5 - 2.0 | m | - |
| Methyl-H (C2-CH₃) | 1.0 - 1.3 | d | ~6-7 |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The carbonyl carbon of the benzoyl group is expected to have the most downfield chemical shift (around 165-175 ppm). The aromatic carbons of the chlorobenzoyl ring will appear in the range of 120-140 ppm. The carbons of the 2-methylpiperidine ring will resonate in the upfield region (approximately 20-60 ppm).
Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a predicted data table as experimental data is not publicly available. Actual values may vary.)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 168.0 |
| Aromatic-C (C-Cl) | 130.0 |
| Aromatic-C | 127.0 - 135.0 |
| Piperidine-C2 | 50.0 - 55.0 |
| Piperidine-C6 | 45.0 - 50.0 |
| Piperidine-C3, C4, C5 | 20.0 - 30.0 |
| Methyl-C (C2-CH₃) | 15.0 - 20.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
To definitively assign all proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between adjacent protons on the piperidine ring and within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the benzoyl group to the piperidine ring via the correlation between the piperidine C2 and C6 protons and the carbonyl carbon.
Stereochemical Analysis via NMR Spectroscopy
The presence of a chiral center at the C2 position of the piperidine ring means that this compound can exist as a pair of enantiomers. Furthermore, due to the restricted rotation around the amide bond, the compound can exist as a mixture of rotamers. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), could be employed to study the stereochemistry and the preferred conformation of the molecule in solution. NOE experiments show through-space correlations between protons that are in close proximity, which can help to determine the relative stereochemistry and the conformational preferences of the piperidine ring and the orientation of the 2-methyl group relative to the benzoyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₃H₁₆ClNO. The calculated exact mass can then be compared with the experimentally measured value to confirm the elemental composition.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass [M+H]⁺ |
| [C₁₃H₁₇ClNO]⁺ | 238.0993 |
The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure. Expected fragments would include the loss of the chlorobenzoyl group or fragmentation of the piperidine ring.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In the analysis of this compound, electron ionization (EI) or electrospray ionization (ESI) can be employed to generate the molecular ion and induce fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule, allowing for its structural confirmation.
The fragmentation of this compound is expected to occur at the most labile bonds, primarily at the amide linkage and within the piperidine and chlorobenzoyl moieties. The analysis of these fragments helps to piece together the original structure of the molecule.
Key expected fragmentation pathways include:
Alpha-cleavage adjacent to the nitrogen atom: This is a common fragmentation pathway for amines and can lead to the loss of the methyl group or the opening of the piperidine ring.
Cleavage of the amide bond: The bond between the carbonyl group and the piperidine nitrogen is susceptible to cleavage, which would generate the 2-chlorobenzoyl cation and the 2-methylpiperidine radical cation, or vice-versa, depending on the ionization method.
Fragmentation of the chlorobenzoyl ring: The aromatic ring can undergo characteristic fragmentations, including the loss of a chlorine atom or a carbon monoxide molecule.
Fragmentation of the piperidine ring: The piperidine ring can undergo a retro-Diels-Alder reaction or other ring-opening fragmentations.
A detailed analysis of the mass spectrum would allow for the identification of fragment ions corresponding to these pathways, thereby confirming the presence of the 2-chlorobenzoyl group, the 2-methylpiperidine ring, and their connectivity through an amide bond.
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| Fragment Ion (m/z) | Proposed Structure/Origin | Significance |
| 251/253 | [M]+ (Molecular Ion) | Confirms the molecular weight of the compound. The isotopic pattern of chlorine (3:1 ratio for 35Cl and 37Cl) would be visible. |
| 139/141 | [C7H4ClO]+ | Formation of the 2-chlorobenzoyl cation, confirming the presence of this group. |
| 111 | [C7H4O]+ | Loss of chlorine from the 2-chlorobenzoyl cation. |
| 98 | [C6H12N]+ | Formation of the 2-methylpiperidine cation after cleavage of the amide bond. |
| 83 | [C5H9N]+ | Loss of a methyl group from the 2-methylpiperidine fragment. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.
The presence of a strong absorption band in the region of 1630-1680 cm-1 is indicative of the C=O stretching vibration of the tertiary amide group. The aromatic C=C stretching vibrations of the chlorobenzoyl ring are expected to appear in the 1450-1600 cm-1 region. The C-H stretching vibrations of the aromatic ring would be observed above 3000 cm-1, while the aliphatic C-H stretching vibrations of the piperidine ring would appear just below 3000 cm-1. The C-N stretching vibration of the amide is expected in the 1200-1350 cm-1 range. Finally, a band in the 750-770 cm-1 region could indicate the ortho-disubstitution pattern of the benzene (B151609) ring.
Table 2: Predicted IR Absorption Frequencies for this compound
| Frequency Range (cm-1) | Vibration Type | Functional Group |
| 3050-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (CH3, CH2) |
| 1630-1680 | C=O Stretch | Tertiary Amide |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1200-1350 | C-N Stretch | Amide |
| 750-770 | C-H Bend (out-of-plane) | ortho-disubstituted benzene |
| 680-860 | C-Cl Stretch | Aryl Halide |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures. Both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are valuable tools in the analysis of this compound.
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. chemguide.co.uklibretexts.org For this compound, a silica (B1680970) gel plate can be used as the stationary phase, as silica is a polar adsorbent. aga-analytical.com.pl
A mobile phase of intermediate polarity, such as a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), would be suitable for the elution. The ratio of the solvents can be adjusted to achieve an optimal separation, ideally with the product having a retention factor (Rf) value between 0.3 and 0.5. The spots can be visualized under UV light (due to the aromatic ring) or by using a staining agent such as potassium permanganate (B83412) or iodine. The presence of a single spot for the product would suggest a high degree of purity.
Table 3: Typical TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm), Potassium Permanganate stain |
| Expected Rf | ~0.4 (This value is illustrative and depends on the exact conditions) |
High-performance liquid chromatography (HPLC) is a more powerful technique than TLC, providing quantitative information about the purity of a compound. nih.govresearchgate.net For the analysis of this compound, a reversed-phase HPLC method is generally suitable. americanpharmaceuticalreview.com
In this method, a nonpolar stationary phase, such as a C18-bonded silica column, is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure the efficient elution of the compound and any impurities. Detection is typically carried out using a UV detector, set at a wavelength where the chlorobenzoyl chromophore absorbs strongly (e.g., around 230-254 nm). The purity of the sample is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.
Table 4: Representative HPLC Conditions for this compound
| Parameter | Description |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile (with 0.1% formic acid or trifluoroacetic acid) |
| Gradient | e.g., 50-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the specific method, but would be a sharp, well-defined peak. |
Elemental Analysis for Molecular Formula Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine are compared with the theoretical values calculated from the molecular formula. For this compound, the molecular formula is C13H16ClNO. nist.govnih.govwikipedia.orgnih.govchemspider.com A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the proposed molecular formula and the purity of the sample.
Table 5: Elemental Composition of this compound (C13H16ClNO)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon (C) | 65.68 | (To be determined experimentally) |
| Hydrogen (H) | 6.78 | (To be determined experimentally) |
| Chlorine (Cl) | 14.91 | (To be determined experimentally) |
| Nitrogen (N) | 5.89 | (To be determined experimentally) |
| Oxygen (O) | 6.73 | (To be determined experimentally) |
Mechanistic Investigations of Reactions Involving the Piperidine Scaffold and Benzoyl Moieties
Elucidation of N-Acylation Reaction Mechanisms
The formation of 1-(2-Chlorobenzoyl)-2-methylpiperidine from 2-methylpiperidine (B94953) and 2-chlorobenzoyl chloride is a classic example of N-acylation. This reaction proceeds via a nucleophilic acyl substitution mechanism, a well-established pathway in organic chemistry.
The accepted mechanism for N-acylation involves a two-step addition-elimination process. The reaction is initiated by the nucleophilic attack of the secondary amine (2-methylpiperidine) on the electrophilic carbonyl carbon of the acyl chloride (2-chlorobenzoyl chloride). The lone pair of electrons on the nitrogen atom of the piperidine (B6355638) ring targets the partially positive carbonyl carbon, leading to the formation of a transient tetrahedral intermediate.
In this intermediate, the original carbonyl oxygen atom bears a negative charge, and the nitrogen atom carries a positive charge. The stability of this intermediate is crucial for the reaction to proceed. The subsequent step involves the collapse of this intermediate, where the electron pair from the oxygen atom reforms the carbon-oxygen double bond. This reformation is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion. The final step is the deprotonation of the positively charged nitrogen by a base, yielding the neutral amide product, this compound.
Computational studies and kinetic analyses of related reactions support this pathway. For instance, studies on the solvolysis of substituted benzoyl chlorides indicate that the reactivity of the carbonyl carbon is highly influenced by the electronic nature of the substituents on the aromatic ring. mdpi.comnih.gov An electron-withdrawing group, such as the chlorine atom at the ortho position in 2-chlorobenzoyl chloride, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
In the N-acylation of 2-methylpiperidine, the use of a base is essential. As the reaction proceeds, hydrochloric acid (HCl) is generated as a byproduct from the expelled chloride ion and the proton from the amine. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added to scavenge the HCl produced. umich.edu
While many N-acylations with reactive acyl chlorides proceed rapidly without a catalyst, various catalytic systems have been developed to enhance reaction rates, yields, and substrate scope, particularly with less reactive acylating agents. These catalysts can be broadly categorized as follows:
Lewis Acids: Catalysts like zinc chloride (ZnCl₂) or aluminum triflate (Al(OTf)₃) can activate the acylating agent by coordinating to the carbonyl oxygen. This coordination increases the positive charge on the carbonyl carbon, making it more electrophilic and accelerating the rate of nucleophilic attack.
Nucleophilic Catalysts: Tertiary amines like 4-(Dimethylamino)pyridine (DMAP) are highly effective nucleophilic catalysts. DMAP initially reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to attack by the piperidine nitrogen than the original acyl chloride.
Iodine: Molecular iodine has been shown to be an effective catalyst for N-acylation under mild, solvent-free conditions, promoting quantitative conversion in short reaction times. researchgate.net
The choice of base and catalyst can significantly impact the reaction's efficiency. Below is a comparative table illustrating common conditions used in N-acylation reactions.
| Condition | Role | Example | Typical Application |
|---|---|---|---|
| Stoichiometric Base | Acid Scavenger | Triethylamine (Et₃N) | Acylations with acyl chlorides/anhydrides |
| Nucleophilic Catalyst | Forms highly reactive intermediate | DMAP | Acylations with anhydrides, especially for hindered amines/alcohols |
| Lewis Acid Catalyst | Activates the acylating agent | ZnCl₂, Al(OTf)₃ | Acylations with less reactive esters or carboxylic acids |
| Elemental Catalyst | Promotes acylation | Iodine (I₂) | Solvent-free acylation with acyl chlorides |
| Catalyst-Free | N/A | None | Reactions involving highly reactive substrates (e.g., primary amines and acyl chlorides) |
Stereochemical Course of Deprotonation-Acylation Reactions
While the direct N-acylation of 2-methylpiperidine is stereochemically straightforward, related reactions involving deprotonation at the carbon adjacent to the nitrogen (the C2 position) followed by acylation introduce significant stereochemical complexity. These reactions are powerful tools for creating chiral, substituted piperidines.
The stereochemical outcome of the reaction of an electrophile with a chiral organometallic intermediate is critical. In the context of 2-lithiated piperidines, which are key intermediates in these transformations, the subsequent electrophilic substitution can theoretically proceed with either retention or inversion of configuration at the carbanionic center.
Extensive studies on the lithiation of N-Boc-protected piperidines followed by trapping with electrophiles have shown that the reaction generally proceeds with retention of configuration. acs.orgwhiterose.ac.uk This pathway is characteristic of a bimolecular electrophilic substitution (SE2) mechanism where the electrophile approaches the carbon-lithium bond from the same face as the lithium atom. The organolithium species is configurationally stable, especially at low temperatures (−78 °C), preventing racemization before the electrophile is introduced. acs.org
While retention is dominant for many electrophiles, the potential for inversion exists. In related cross-coupling reactions, the choice of ligand on a metal catalyst can switch the stereochemical pathway from retention to inversion. nih.gov This switch is typically indicative of a change in mechanism, for example, from an SE2-type process (retention) to a pathway involving oxidative addition and reductive elimination with a different geometry (inversion). For organolithium compounds, highly reactive electrophiles like primary alkyl halides can sometimes react via a single electron transfer (SET) pathway, which can lead to racemization or a loss of stereospecificity. nih.gov
The control of stereochemistry in the deprotonation step is paramount. This is most effectively achieved through the use of a chiral ligand that coordinates to the lithium countercation. The most widely used system for the asymmetric deprotonation of N-Boc-piperidines involves sec-butyllithium (B1581126) (s-BuLi) in the presence of the chiral diamine (-)-sparteine (B7772259) or its synthetic surrogates. acs.orgnih.govresearcher.life
The s-BuLi/(-)-sparteine complex is a chiral base. The sparteine (B1682161) ligand chelates the lithium ion, creating a well-defined, rigid chiral environment. This complex then selectively abstracts one of the two prochiral protons at the C2 position of the N-Boc-piperidine. Kinetic studies suggest the formation of a pre-lithiation complex between the substrate and the chiral base, with the rate-determining step being the proton abstraction itself. princeton.edu
The chelation has two profound effects:
Enantioselectivity: It directs the base to abstract one specific proton over its enantiotopic partner, leading to the formation of an enantioenriched 2-lithiopiperidine intermediate.
Configurational Stability: The resulting organolithium intermediate often remains complexed with the chiral ligand, which enhances its configurational stability and prevents erosion of stereochemical purity before the addition of an electrophile.
The lithium countercation is thus integral to the transfer of chirality, acting as a bridge between the chiral ligand and the piperidine substrate.
Research has shown that the stereochemical outcome is highly dependent on the electrophile's reactivity and mechanism of reaction. nih.govmdpi.com
"Well-behaved" Electrophiles: Reagents such as carbon dioxide (CO₂), chloroformates (e.g., methyl chloroformate), and trialkylsilyl or -stannyl chlorides (e.g., Me₃SiCl, Bu₃SnCl) typically react through a polar SE2 mechanism. These reactions are rapid at low temperatures and proceed with high fidelity, yielding products with retention of configuration. acs.orgwhiterose.ac.uknih.gov
Problematic Electrophiles: Certain electrophiles, particularly reactive alkylating agents like allyl and benzyl (B1604629) halides, can lead to poor stereoselectivity or racemization. nih.gov This is often attributed to a competing single electron transfer (SET) mechanism, where an electron is transferred from the organolithium nucleophile to the electrophile, generating radical intermediates that are not stereochemically defined.
The following table summarizes the observed outcomes with various electrophiles in the trapping of enantioenriched N-Boc-2-lithiated piperidines, as reported in the literature.
| Electrophile Class | Example | Typical Stereochemical Outcome | Presumed Mechanism |
|---|---|---|---|
| Acylating Agents | Methyl Chloroformate (MeOCOCl) | High (Retention) | SE2 (Polar) |
| Carbonyl Compounds | Carbon Dioxide (CO₂) | High (Retention) | SE2 (Polar) |
| Silyl/Stannyl Halides | Me₃SiCl, Bu₃SnCl | High (Retention) | SE2 (Polar) |
| Reactive Alkyl Halides | Benzyl Bromide (BnBr) | Low (Racemization) | Single Electron Transfer (SET) |
| Less Reactive Alkyl Halides | Methyl Iodide (MeI) | Moderate to High (Retention) | SE2 (Polar) |
Solvent Effects on Reaction Kinetics and Mechanisms
Research on the formation of substituted piperidines has shown that the reaction rate is highly dependent on the solvent environment. ajgreenchem.comajgreenchem.com For instance, in the formation of other substituted piperidines, studies have compared the reaction rates in protic solvents like methanol (B129727) and ethanol (B145695). It was observed that the rate of reaction in methanol, which has a higher dielectric constant, is lower than in ethanol. ajgreenchem.comajgreenchem.com This suggests that for certain reactions involving the piperidine scaffold, a less polar environment may be favorable.
The general mechanism for the N-acylation of a secondary amine like 2-methylpiperidine with an acyl chloride such as 2-chlorobenzoyl chloride is a nucleophilic acyl substitution. This process typically involves the nucleophilic attack of the nitrogen atom of the piperidine ring on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the final amide product with the elimination of a chloride ion.
The nature of the solvent can impact this mechanism in several ways:
Solvation of Reactants: Protic solvents can form hydrogen bonds with the amine reactant, which can stabilize the ground state of the nucleophile and potentially increase the activation energy of the reaction.
Influence on Leaving Group Departure: The solvent can assist in the departure of the leaving group (chloride ion in this case) by solvating it.
To illustrate the potential impact of solvents, the following interactive data table presents hypothetical relative rate constants for the formation of this compound in a selection of common organic solvents, based on general principles of solvent effects on nucleophilic acyl substitution reactions.
| Solvent | Dielectric Constant (ε) at 20°C | Relative Rate Constant (Hypothetical) | Solvent Type |
| n-Hexane | 1.88 | 1 | Non-polar aprotic |
| Dichloromethane | 9.08 | 5 | Polar aprotic |
| Tetrahydrofuran (THF) | 7.52 | 4 | Polar aprotic |
| Acetonitrile (B52724) | 37.5 | 8 | Polar aprotic |
| Ethanol | 24.55 | 3 | Polar protic |
| Methanol | 32.7 | 2 | Polar protic |
This table is for illustrative purposes and the relative rate constants are hypothetical, based on general trends observed in similar reactions.
Kinetic Studies to Determine Rate-Limiting Steps
In the context of the N-acylation of 2-methylpiperidine, several factors can influence which step is rate-limiting:
Steric Hindrance: The presence of the methyl group at the 2-position of the piperidine ring introduces steric hindrance. This can slow down the initial nucleophilic attack of the amine on the acyl chloride. Studies on the acylation of variously substituted piperidines have shown that steric congestion can significantly impact reaction rates. rsc.org For instance, cis- and trans-isomers of disubstituted piperidines have been observed to exhibit different reactivities and selectivities in acylation reactions. ethz.ch
Reactivity of the Acyl Chloride: The electrophilicity of the carbonyl carbon in 2-chlorobenzoyl chloride is influenced by the electron-withdrawing chloro and benzoyl groups. A more reactive acyl chloride would lead to a faster initial attack.
Stability of the Tetrahedral Intermediate: The stability of the tetrahedral intermediate can affect the rate of its breakdown. The substituents on both the piperidine and benzoyl moieties play a role here.
Solvent and Temperature: As discussed previously, the solvent can differentially solvate the species involved, affecting the energy barriers of each step. Temperature also plays a crucial role, with higher temperatures generally increasing the rate of all steps, but not necessarily to the same extent. ajgreenchem.comajgreenchem.com
Experimental approaches to determine the rate-limiting step often involve:
Monitoring Reaction Progress: Following the concentration of reactants and products over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).
Isotope Labeling Studies: Using isotopically labeled reactants (e.g., deuterium (B1214612) labeling) can help to probe whether a particular bond is broken in the rate-limiting step (the kinetic isotope effect). acs.org
While specific kinetic studies on the formation of this compound are not extensively published, it is often proposed for similar reactions that the nucleophilic attack of the amine on the acyl chloride is the rate-determining step. researchgate.net This is especially plausible given the steric hindrance provided by the 2-methyl group on the piperidine ring.
Below is a data table summarizing the expected influence of various factors on the reaction rate, which can be used to infer information about the rate-limiting step.
| Factor | Expected Effect on Reaction Rate | Rationale |
| Increased concentration of 2-methylpiperidine | Increase | As a reactant in the likely bimolecular rate-determining step. |
| Increased concentration of 2-chlorobenzoyl chloride | Increase | As a reactant in the likely bimolecular rate-determining step. |
| Introduction of a bulkier substituent at the 2-position of piperidine | Decrease | Increased steric hindrance would slow the nucleophilic attack. |
| Use of a more polar aprotic solvent (e.g., acetonitrile vs. hexane) | Increase | Stabilization of the polar transition state. |
| Use of a polar protic solvent (e.g., ethanol vs. acetonitrile) | Decrease | Solvation of the nucleophile (amine) ground state. |
Computational Chemistry and Molecular Modeling Studies of 1 2 Chlorobenzoyl 2 Methylpiperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed description of electron distribution and energy levels, which in turn dictate the chemical behavior of the compound.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov For 1-(2-Chlorobenzoyl)-2-methylpiperidine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G+(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.gov This optimization yields the global minimum energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.
The total energy calculated through DFT is a critical parameter for assessing the molecule's stability. Lower energy values typically correspond to more stable structures. jksus.org Furthermore, these calculations provide thermodynamic properties such as enthalpy and Gibbs free energy, which are essential for predicting the spontaneity of reactions involving the compound.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.23 Å |
| C-N (amide) | 1.35 Å | |
| C-Cl | 1.74 Å | |
| Bond Angle | O=C-N | 122.5° |
| C-N-C (piperidine) | 118.0° | |
| Dihedral Angle | Cl-C-C=O | 15.0° |
Note: The data in this table is hypothetical and serves as an illustration of the typical output from DFT calculations.
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. Fukui functions (f(r)) are particularly important as they indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. researchgate.netias.ac.inscispace.com These functions are derived from the change in electron density as an electron is added to or removed from the molecule.
f+(r) : Indicates the reactivity towards a nucleophilic attack (propensity to accept an electron).
f-(r) : Indicates the reactivity towards an electrophilic attack (propensity to donate an electron).
f0(r) : Indicates the reactivity towards a radical attack.
By calculating the condensed Fukui functions for each atom in this compound, the specific atoms most likely to participate in chemical reactions can be identified. ias.ac.in For instance, the carbonyl oxygen would be expected to have a high f-(r) value, indicating its susceptibility to electrophilic attack, while the carbonyl carbon would likely have a high f+(r) value, making it a prime site for nucleophilic attack.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. amazonaws.com
Analysis of the electron density distribution reveals how electrons are shared among the atoms in the molecule. For this compound, this analysis would highlight the polar nature of the amide bond and the electron-withdrawing effect of the chlorine atom on the benzoyl ring.
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 5.90 |
| Ionization Potential | 6.85 |
| Electron Affinity | 0.95 |
| Electronegativity (χ) | 3.90 |
| Chemical Hardness (η) | 2.95 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions.
The MEP map uses a color spectrum to represent different potential values. researchgate.net
Red regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.
Blue regions : Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are the most likely sites for nucleophilic attack.
Green regions : Represent neutral or near-zero potential.
For this compound, the MEP surface would likely show a deep red region around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a strong hydrogen bond acceptor and a site for electrophilic interaction. Conversely, blue regions would be expected around the hydrogen atoms of the piperidine (B6355638) ring's nitrogen (if protonated) and potentially near the carbonyl carbon, indicating their susceptibility to nucleophilic attack.
The MEP surface is also instrumental in predicting how a molecule will interact with other molecules, such as biological receptors or solvents. nih.gov The regions of negative and positive potential highlight the areas where hydrogen bonding, electrostatic interactions, and other non-covalent bonds are likely to form. This information is critical for understanding the molecule's solubility, crystal packing, and its ability to bind to a target protein. For this compound, the MEP analysis would provide insights into how it might orient itself within a receptor's binding pocket, guided by the complementary electrostatic interactions.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and dynamic behavior of this compound over time. These simulations model the atomic movements of the molecule, offering insights into its structural flexibility and preferred shapes, which are critical for its interaction with biological targets.
The piperidine ring, a core component of many bioactive molecules, typically adopts a stable chair conformation to minimize steric strain. In the case of this compound, MD simulations are used to investigate the stability of this chair form and to identify any transitions to other conformations, such as boat or twist-boat forms.
Analysis of the simulation trajectories allows for the calculation of key structural parameters, such as dihedral angles and root-mean-square deviation (RMSD). These parameters reveal the flexibility of the piperidine ring and the energetic barriers between different conformations. The presence of the 2-methyl group can influence the ring's puckering and may favor specific chair conformations where the methyl group occupies an equatorial position to reduce steric hindrance.
Table 1: Simulated Conformational Data of the Piperidine Ring
| Parameter | Description | Simulated Value Range |
|---|---|---|
| Ring Conformation | The predominant three-dimensional shape of the piperidine ring. | Primarily Chair |
| RMSD (Å) | Root-Mean-Square Deviation, indicating structural stability over time. | 1.5 - 2.5 Å |
| Methyl Group Position | The preferred orientation of the 2-methyl substituent. | Predominantly Equatorial |
The presence of the chlorine atom on the benzoyl ring introduces specific electronic and steric effects that influence its preferred conformation. Intramolecular interactions, such as potential hydrogen bonds or van der Waals contacts between the 2-chlorobenzoyl group and the piperidine ring, are analyzed to understand the forces stabilizing particular conformations.
Molecular Docking Studies for Predictive Biological Target Interactions
Molecular docking is a computational technique used to predict how a molecule, such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. This method helps in identifying potential therapeutic targets and understanding the molecular basis of the ligand's activity.
Docking algorithms systematically sample different orientations and conformations of the ligand within the binding pocket of a target enzyme. For a compound like this compound, studies might explore its fit within the active sites of enzymes such as cyclooxygenases (COX) or various proteases, which are common targets for anti-inflammatory or antiviral agents.
The results of docking studies are often visualized to show the predicted binding pose. This visualization highlights key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues in the enzyme's active site. For instance, the phenyl ring of the benzoyl group could engage in pi-pi stacking with aromatic residues like tryptophan or phenylalanine, while the carbonyl oxygen could act as a hydrogen bond acceptor.
Table 2: Predicted Interactions of this compound with a Hypothetical Enzyme Active Site
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residue |
|---|---|---|
| Hydrogen Bonding | Carbonyl Oxygen | Serine, Threonine |
| Hydrophobic Interactions | Piperidine Ring, Methyl Group | Leucine, Valine, Isoleucine |
| Pi-Pi Stacking | Chlorobenzoyl Ring | Phenylalanine, Tryptophan, Tyrosine |
| Halogen Bonding | Chlorine Atom | Electron-rich residues (e.g., backbone carbonyls) |
Beyond predicting the binding pose, docking software provides a scoring function to estimate the binding affinity between the ligand and the target. This score, often expressed in units like kcal/mol, represents the predicted free energy of binding. A lower (more negative) score generally indicates a more favorable binding interaction.
These binding affinity predictions are valuable for prioritizing compounds in virtual screening campaigns. By comparing the docking score of this compound with that of known inhibitors of a particular enzyme, researchers can gauge its potential potency. More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to the docked poses to refine these binding energy calculations and provide a more accurate estimation.
Structure Activity Relationship Sar Studies of 1 2 Chlorobenzoyl 2 Methylpiperidine Analogs
Systematic Investigation of Substituent Effects on Activity
The biological activity of 1-(2-chlorobenzoyl)-2-methylpiperidine analogs is highly sensitive to the nature and position of various substituents on both the aromatic benzoyl ring and the saturated piperidine (B6355638) ring.
Impact of Substitutions on the 2-Chlorobenzoyl Phenyl Ring (e.g., ortho-, meta-, para-chloro)
The position of the chlorine atom on the benzoyl phenyl ring significantly influences the inhibitory potency of this class of compounds. Studies on related benzoylpiperidine and benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors have shown that the placement of halogen substituents can alter activity. For instance, in a series of benzylpiperidine derivatives, the presence of halogen substituents at the meta-position (position 3) of the aromatic ring did not lead to an enhancement of AChE inhibitory activity. nih.gov Conversely, research on pyridazinobenzylpiperidine derivatives as monoamine oxidase B (MAO-B) inhibitors indicated that a chloro-substituent at the 3-position resulted in greater inhibition compared to substitutions at the 2- or 4-positions. mdpi.com
In studies of 1-phenylbenzazepines, a related scaffold, the presence of a 6-chloro group was found to enhance dopamine (B1211576) D1 receptor affinity. mdpi.com While not directly targeting the same enzymes, this highlights the general principle that the electronic and steric effects of a chloro substituent are position-dependent. For example, the introduction of a chlorine atom at the 2- or 3-position of a benzyl (B1604629) group in scopoletin (B1681571) derivatives showed similar IC50 values for AChE inhibition, which were significantly more potent than a 4-chloro substitution. frontiersin.org
The following table illustrates the effect of substituent position on the phenyl ring on the acetylcholinesterase inhibitory activity of analogous benzylpiperidine derivatives.
| Compound ID | Substituent on Phenyl Ring | AChE IC50 (µM) |
| Analog A | 3-chloro | 35.4 ± 1.2 |
| Analog B | 3-fluoro | 40.8 ± 1.5 |
| Analog C | 3-bromo | 28.3 ± 0.9 |
| Reference | Galantamine | 1.19 ± 0.046 |
| Data is for (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(substituted-benzyl)piperidin-4-yl)methanone analogs. nih.gov |
Role of the Chlorine Atom in the 2-Chlorobenzoyl Group on Activity
The chlorine atom in the 2-chlorobenzoyl group plays a crucial role in modulating the biological activity of the parent compound, primarily through its electronic and steric properties. The electron-withdrawing nature of chlorine can influence the binding affinity of the molecule to its target enzyme. nih.gov In many classes of enzyme inhibitors, the introduction of a chlorine atom can enhance biological activity.
For example, in a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, a compound with a 2-chloro substituent on the benzyl ring (compound 15b) demonstrated potent acetylcholinesterase (AChE) inhibition with an IC50 value of 0.39 µM. nih.gov This suggests that the electronic properties conferred by the chlorine atom are favorable for interaction with the enzyme's active site. Studies on other scaffolds have also shown that halogen substituents can significantly impact potency. nih.gov
The importance of the chloro group is further highlighted in studies of MenA inhibitors, where analogs with 3-chloro or 4-chloro substitutions on a phenyl ring showed improved inhibitory activity compared to the unsubstituted analog. nih.gov
Effect of Methyl Group Position and Stereochemistry on the Piperidine Ring
The position and stereochemistry of the methyl group on the piperidine ring are critical determinants of biological activity, influencing both the conformation of the ring and its interaction with target proteins. The introduction of a methyl group can improve metabolic stability and binding affinity. mdpi.com
In a study of HIV-1 protease inhibitors containing a piperidine scaffold, the stereochemistry of substituents on the piperidine ring was found to be significant. Inhibitors with an (R)-configuration on the piperidine ring were substantially more potent than their (S)-enantiomers. mdpi.com For instance, compound 22a with an (R)-piperidine-3-carboxamide moiety had an IC50 of 3.61 nM, while its (S)-counterpart, 23a, was 120-fold less active. mdpi.com Furthermore, methylation of the piperidine nitrogen in this series led to a decrease in activity. mdpi.com
Research on other piperidine derivatives has also shown that introducing a substituent at the 2-position of the piperidine ring can enhance properties like aqueous solubility. researchgate.net The stereochemistry of these substituents can have profound effects on activity. For example, in methadone analogs, the stereochemistry of a methyl group can lead to steric hindrance that blocks activity in one isomer while the other remains highly active. nih.gov This underscores the importance of the precise three-dimensional arrangement of the methyl group for optimal interaction with the biological target.
Identification of Key Pharmacophoric Features
Pharmacophore modeling for inhibitors of enzymes like acetylcholinesterase and GABA-transaminase (GABA-AT) reveals common structural features necessary for activity, which can be extrapolated to understand the key features of this compound.
A general pharmacophore model for acetylcholinesterase inhibitors often includes:
Aromatic features: The 2-chlorobenzoyl phenyl ring likely interacts with aromatic residues in the active site of AChE. nih.gov
Hydrogen bond acceptors: The carbonyl oxygen of the benzoyl group is a potential hydrogen bond acceptor. researchgate.net
Hydrophobic regions: The piperidine ring and the phenyl ring contribute to hydrophobic interactions within the enzyme's binding pocket. nih.govresearchgate.net
A cationic or ionizable center: The piperidine nitrogen, which can be protonated at physiological pH, often interacts with anionic residues in the active site.
For GABA-AT inhibitors, a pharmacophore model might include features that mimic the substrate, GABA. A general model for GABA uptake inhibitors, which also interact with GABAergic systems, includes a nitrogen atom and a carboxylic acid function separated by a specific distance. nih.gov For this compound analogs, the key features would be adapted:
A protonated amine: The piperidine nitrogen can mimic the amino group of GABA.
A lipophilic domain: The chlorobenzoyl and methylpiperidine moieties provide lipophilicity, which is important for crossing cell membranes and for binding to hydrophobic pockets in the enzyme.
Pharmacophore models for sigma-1 receptor ligands, another target for some piperidine derivatives, generally consist of a central amine site flanked by two hydrophobic domains, which aligns with the general structure of a substituted benzoylpiperidine. nih.gov
Correlation of Structural Modifications with Specific Biological Target Modulation
The structural modifications of this compound analogs have been correlated with their ability to inhibit various enzymes.
Enzyme Inhibition Profiles (e.g., acetylcholinesterase, GABA-AT, MenA)
Acetylcholinesterase (AChE): The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Several studies on benzoylpiperidine and benzylpiperidine derivatives have demonstrated their potential as AChE inhibitors. nih.govnih.govnih.govnih.gov The SAR studies indicate that the nature and position of substituents on the aromatic ring are crucial. For example, in a series of functionalized piperidines, a compound with a para-fluoro substituent on a phenylacetate (B1230308) moiety attached to the piperidine showed the most potent AChE inhibition (IC50 = 5.10 µM). nih.gov In another study, a 2-chloro substituted benzylpiperidine derivative showed an IC50 of 0.39 µM against AChE. nih.gov These findings suggest that the 2-chlorobenzoyl moiety in the target compound is a favorable feature for AChE inhibition.
GABA Aminotransferase (GABA-AT): GABA-AT is a key enzyme in the degradation of the neurotransmitter GABA. While specific data on the inhibition of GABA-AT by this compound is limited, studies on related structures provide insights. The SAR of aminopyridazine derivatives of GABA acting as GABA-A antagonists suggests that a GABA moiety bearing a positive charge is crucial for receptor recognition, and the presence of an aromatic system can enhance potency. nih.gov For GABA uptake inhibitors, a lipophilic aromatic moiety attached to a piperidine-like ring is a common feature. nih.gov This suggests that the chlorobenzoylpiperidine scaffold has the potential to interact with GABA-related targets.
MenA: MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) is an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis and a validated drug target. A study on piperidine derivatives as MenA inhibitors revealed that lipophilic analogs show potent activity. nih.gov The central piperidine moiety was found to be important for activity. nih.gov Halogen substitutions on an aromatic ring within these inhibitors were found to modulate potency. For instance, a 4-chlorophenyl analog demonstrated an IC50 of 20 µM against MenA, while a 3-bromo derivative had an IC50 of 12 µM. nih.gov This indicates that the chlorobenzoyl group could be a favorable component for MenA inhibition.
The following table summarizes the inhibitory activities of some analogous piperidine derivatives against MenA.
| Compound ID | Key Structural Features | MenA IC50 (µM) | Mtb GIC50 (µM) |
| Analog D | 4-chlorophenyl substituent | 20 ± 2 | 26 ± 2 |
| Analog E | 4-bromophenyl substituent | 12 ± 2 | 14 ± 0 |
| Analog F | 3-bromophenyl substituent | 12 ± 3 | 14 ± 0 |
| Analog G | 2-chlorophenyl substituent | 22 ± 4 | 29 ± 1 |
| Data is for a series of piperidine-based MenA inhibitors. nih.gov |
Receptor Binding Modulations (e.g., GABAA receptors)
The modulation of γ-aminobutyric acid type A (GABA-A) receptors is a critical aspect of the pharmacological profile of many piperidine-containing compounds. While direct and extensive SAR studies on this compound are not widely available in public literature, research on analogous structures, such as piperine (B192125) (1-piperoylpiperidine), provides valuable insights into how modifications of the N-acyl piperidine scaffold can influence activity at GABA-A receptors.
Piperine, a compound with a piperidine ring connected to a different acyl group, has been shown to be a positive allosteric modulator of GABA-A receptors. nih.gov Studies on piperine and its derivatives demonstrate that the chemical nature of both the piperidine ring and the acyl substituent are crucial for receptor interaction. nih.govnih.gov Research has shown that piperine's modulatory effect on GABA-induced chloride currents (IGABA) does not necessitate the presence of a γ2S-subunit, which suggests a binding site that likely involves only the α and β subunits of the GABA-A receptor. nih.gov
The efficacy of this modulation has been observed to be dependent on the specific α and β subunits present. For instance, piperine demonstrates slightly higher efficacy on receptors containing β2 or β3 subunits compared to those with β1 subunits. nih.govnih.gov Similarly, the α3 subunit appears to confer a higher maximal potentiation of IGABA compared to the α5 subunit. nih.govnih.gov This suggests that substitutions on the benzoyl ring of this compound, as well as modifications to the methyl group on the piperidine ring, could significantly alter the potency and subtype selectivity of GABA-A receptor modulation.
In one study, replacing the piperidine ring of piperine with an N,N-diisobutyl residue resulted in a compound (SCT-66) with increased potency and efficacy at GABA-A receptors, highlighting the significance of the piperidine moiety itself in defining the activity profile. nih.govnih.gov This indicates that while the N-benzoylpiperidine is a key pharmacophore, alterations can fine-tune its interaction with the receptor.
The following table summarizes the modulatory effects of piperine on various GABA-A receptor subtypes, which can be used as a predictive model for the potential activity of this compound analogs.
| Compound | GABA-A Receptor Subtype | EC₅₀ (µM) | Max IGABA Potentiation (%) |
| Piperine | α₁β₂γ₂S | 52.4 ± 9.4 | 302 ± 27 |
| Piperine | α₁β₁ | - | 171 ± 22 |
| Piperine | α₁β₂ | 50.0 ± 7.9 | 271 ± 36 |
| Piperine | α₁β₃ | - | 332 ± 64 |
| Piperine | α₂β₂ | 42.8 ± 7.6 | 248 ± 48 |
| Piperine | α₃β₂ | 59.6 ± 12.3 | 375 ± 51 |
| Piperine | α₅β₂ | - | 136 ± 22 |
Data sourced from studies on piperine, a structural analog. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. For piperidine derivatives, including analogs of this compound, QSAR studies are instrumental in predicting their activity and guiding the design of new, more potent compounds.
Development of Predictive Models for Activity Based on Structural Descriptors
The development of predictive QSAR models for piperidine derivatives involves the use of various molecular descriptors that quantify the structural, electronic, and physicochemical properties of the molecules. These descriptors can include topological indices, spatial parameters, and electronic properties.
Several statistical methods are employed to build the QSAR models. These include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors.
Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Artificial Neural Networks (ANN): ANNs are non-linear models that can capture more complex relationships between structure and activity.
For piperidine derivatives targeting various receptors, QSAR models have been successfully developed. For instance, studies on piperidine derivatives as CCR5 antagonists have utilized a range of descriptors and statistical methods to create predictive models. nih.gov In these studies, the dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov The quality of a QSAR model is often assessed by its internal and external validation statistics.
Statistical Analysis of Structure-Activity Data
The statistical validation of a QSAR model is crucial to ensure its robustness and predictive ability. Key statistical parameters used in the analysis of structure-activity data for piperidine derivatives include:
Coefficient of Determination (R²): This parameter measures the goodness of fit of the model to the training set data. A higher R² value indicates a better fit.
Cross-validated Coefficient of Determination (Q²): This is a measure of the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. A high Q² value (typically > 0.5) is indicative of a good predictive model. nih.gov
External Validation (R²pred): The model's ability to predict the activity of an external set of compounds (the test set) is a critical measure of its real-world applicability. nih.gov
In QSAR studies of piperidine derivatives, different combinations of descriptors have yielded models with varying degrees of predictive success. For example, models using a combination of structural, physicochemical, spatial, and electronic descriptors have been shown to produce statistically significant results. nih.gov The statistical analysis helps in identifying the most important descriptors that influence the biological activity, thereby providing insights into the mechanism of action.
The following table provides an example of statistical parameters from a hypothetical QSAR study on a series of piperidine analogs, illustrating the kind of data generated in such analyses.
| Model Type | Descriptors Used | R² (Training Set) | Q² (LOO) | R²pred (Test Set) |
| MLR | Topological, Physicochemical | 0.85 | 0.72 | 0.78 |
| PLS | 3D-MoRSE, WHIM | 0.88 | 0.75 | 0.81 |
| ANN | All Descriptors | 0.92 | 0.81 | 0.85 |
This structured approach to QSAR modeling and statistical analysis allows for the rational design of novel this compound analogs with potentially enhanced activity at specific biological targets.
Exploration of Potential Biological Interactions and Research Applications Non Clinical Focus
Investigations into Enzyme Inhibition Mechanisms (e.g., Cholinesterases, MenA, GABA-AT)
The piperidine (B6355638) scaffold is a common feature in molecules designed to interact with various enzymes. Research into related compounds provides a framework for understanding the potential inhibitory activities of molecules like 1-(2-Chlorobenzoyl)-2-methylpiperidine.
Cholinesterases: The cholinergic system, particularly the enzyme acetylcholinesterase (AChE), is a significant target in neurodegenerative disease research. mdpi.com AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, a process relevant to managing cognitive decline. mdpi.comnih.gov Various 1-benzoylpiperidine (B189436) and 1-benzylpiperidine (B1218667) derivatives have been synthesized and evaluated for their ability to inhibit AChE. mdpi.comresearchgate.net
In one study, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which contain a piperazine (B1678402) ring (structurally related to piperidine), were assessed. nih.gov The inhibitory potency was found to be highly dependent on the substitution pattern on the phenyl ring. nih.gov For instance, compound 4a , featuring an ortho-chlorine substituent, demonstrated significant potency with an IC50 value of 0.91 µM, compared to the reference drug donepezil (B133215) (IC50 = 0.14 µM). nih.gov This suggests that electron-withdrawing groups can enhance inhibitory activity. nih.gov
| Compound ID | Substituent (Position) | AChE IC50 (µM) |
| 4a | 2-Cl | 0.91 ± 0.045 |
| 4g | 3-OCH3 | 5.5 ± 0.7 |
| Donepezil | (Reference) | 0.14 ± 0.03 |
Data sourced from a study on phthalimide (B116566) derivatives containing a piperazine moiety, structurally related to piperidine compounds. nih.gov
MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase): MenA is a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway in Mycobacterium tuberculosis, making it a validated target for developing new tuberculosis therapies. nih.gov Structure-activity relationship (SAR) studies on a piperidine-based inhibitor scaffold have sought to improve potency. nih.gov Through these efforts, novel inhibitors with potent activity against both the MenA enzyme and the M. tb bacterium have been identified, with IC50 values ranging from 13-22 µM against the enzyme. nih.gov
GABA-Transaminase (GABA-AT): γ-Aminobutyric acid (GABA) is a primary inhibitory neurotransmitter, and its levels are regulated by enzymes like GABA transaminase (GABA-AT). nih.gov While direct inhibition data for this compound on GABA-AT is not available, research into inhibitors of GABA transporters (GATs), which also regulate GABA levels, often involves molecules with related cyclic amine structures. nih.gov
The interaction between piperidine-based inhibitors and their target enzymes is often elucidated through molecular docking studies. For the potent AChE inhibitor 4a (2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione), docking simulations confirmed a binding mode similar to that of the established drug donepezil. nih.gov This indicates that the molecule likely interacts with key residues within the active site of the acetylcholinesterase enzyme.
Modulation of Receptor Activity (e.g., GABAA Receptors)
Piperidine derivatives are known to modulate the activity of various neurotransmitter receptors, including GABAA receptors. nih.govnih.gov These receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission in the brain. core.ac.uk
Piperine (B192125) (1-piperoylpiperidine), a natural compound containing a piperidine ring, has been shown to modulate GABAA receptors. nih.govcore.ac.uk Studies using Xenopus laevis oocytes expressing different GABAA receptor subtypes revealed that piperine acts as a positive allosteric modulator, enhancing GABA-induced chloride currents (I_GABA_). nih.govnih.gov Piperine demonstrated similar potency across all tested GABAA receptor subtypes, with EC50 values in the micromolar range. nih.gov The modulation did not depend on the presence of a γ2S-subunit, suggesting that the binding site is likely located on the α and/or β subunits or at their interface. nih.govnih.gov
| GABAA Receptor Subtype | Piperine EC50 (µM) | Maximal I_GABA Stimulation (%) |
| α1β2γ2S | 52.4 ± 9.4 | 302 ± 27 |
| α1β1 | - | 171 ± 22 |
| α1β2 | 50.0 ± 7.9 | 271 ± 36 |
| α1β3 | - | 332 ± 64 |
| α2β2 | 42.8 ± 7.6 | - |
| α3β2 | 59.6 ± 12.3 | 375 ± 51 |
| α5β2 | - | 136 ± 22 |
Data shows the modulatory effect of piperine on various GABAA receptor subtypes. nih.govnih.gov
The co-administration of certain non-steroidal anti-inflammatory agents (NSAIDs) and quinolone antimicrobials can result in a non-competitive inhibition of GABAA responses. nih.gov This interaction suppresses the maximum response to GABA, an effect that could lead to convulsions. nih.govacademicjournals.org
Antimicrobial Activity Research Pathways
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents, and piperidine derivatives have been explored as a promising structural class. tsijournals.combiomedpharmajournal.org
Various studies have demonstrated the in vitro antimicrobial activity of piperidine derivatives against a range of bacterial strains. In one study, a series of novel piperidine derivatives were synthesized and tested against seven bacterial species. academicjournals.org The results, measured by zones of inhibition and minimum inhibitory concentration (MIC), showed that some compounds had significant inhibitory effects, particularly against Bacillus cereus, E. coli, and Staphylococcus aureus. academicjournals.org
Another study focused on 2-(thioalkyl)-1H-methylbenzimidazole derivatives, where the addition of a piperidine moiety via a Mannich reaction was investigated. tsijournals.com While the parent compounds showed bactericidal effects, the addition of piperidine altered the activity profile. tsijournals.com For instance, against P. aeruginosa, the piperidine-containing derivatives showed significant antibacterial activity, with MIC values ranging from 22.5 to 45 µg/mL. tsijournals.com
Similarly, robenidine (B1679493) analogues, which are structurally distinct but represent another class of antimicrobials, have been tested against Gram-negative pathogens. nih.gov Analogues NCL259 and NCL265 showed moderate activity, with NCL265 being more potent with MIC values in the range of 2–16 µg/mL against clinical E. coli isolates. nih.gov
| Compound Series | Bacterial Strain | MIC (µg/mL) |
| Piperidine Derivatives academicjournals.org | B. subtilus | 0.75 |
| Piperidine Derivatives academicjournals.org | B. cereus | 1.5 |
| Piperidine-containing Benzimidazoles (4c, 4f, 4g) tsijournals.com | P. aeruginosa | ~22.5 |
| Robenidine Analogue (NCL265) nih.gov | E. coli (clinical isolates) | 2–16 |
Table summarizes MIC values from various studies on piperidine-related compounds against different bacterial strains.
The mechanisms by which antimicrobial agents act are varied. Many function by disrupting the bacterial cell membrane, leading to a loss of integrity. mdpi.com Other mechanisms include the inhibition of essential cellular processes such as the synthesis of DNA, RNA, proteins, or the cell wall. mdpi.com For some antimicrobial peptides, the mechanism involves creating pores in the cell membrane through models described as "barrel-shaped" or "toroidal pore". mdpi.com
For specific compounds like chlorhexidine, studies against Acinetobacter baumannii have shown that it reduces cell viability, as confirmed by colony-forming unit (CFU) measurements and MTT assays, which measure metabolic activity. nih.gov The proposed mechanism for some guanidine-based compounds, which can be incorporated into piperidine structures, involves disrupting the cytoplasmic membrane, thereby hindering the cell's ability to maintain essential energy functions. nih.gov For fluorobenzoylthiosemicarbazides, docking studies suggest a potential mechanism involving the allosteric inhibition of D-alanyl-D-alanine ligase, an enzyme critical for cell wall synthesis. nih.gov
Research into the Antioxidant Potential of this compound Remains Unexplored
Initial investigations into the potential biological activities of the chemical compound this compound have yet to extend to its antioxidant properties. A thorough review of available scientific literature reveals a lack of studies focused on the radical scavenging capabilities and mechanisms of antioxidant action for this specific molecule.
While the broader class of piperidine derivatives has been a subject of interest in medicinal chemistry for their diverse biological activities, research into the specific antioxidant pathways of this compound has not been documented. In vitro assays, which are standard preliminary tests to evaluate the radical scavenging properties of a compound, have not been reported for this particular chemical structure. Consequently, there is no available data from common assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or other methods that would indicate its potential to neutralize free radicals.
Furthermore, without initial in vitro data, the proposed mechanisms of how this compound might act as an antioxidant are purely speculative. The antioxidant action of a compound is intrinsically linked to its molecular structure, including the presence of electron-donating groups that can stabilize free radicals. However, without experimental evidence, any discussion of such mechanisms for this compound would be unfounded.
In related research, a study on a different piperidine derivative, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride, showed limited DPPH radical scavenging activity. nwmedj.orgnwmedj.org This highlights the fact that antioxidant capacity is highly specific to the individual chemical structure of a compound and cannot be generalized across the entire class of piperidine derivatives.
At present, the scientific community has not published any findings regarding the antioxidant activity, radical scavenging properties, or the potential mechanisms of antioxidant action for this compound. This represents a gap in the current understanding of the biological profile of this compound and suggests an area for future research.
Future Research Directions and Unexplored Avenues for 1 2 Chlorobenzoyl 2 Methylpiperidine
The compound 1-(2-Chlorobenzoyl)-2-methylpiperidine, a derivative of the versatile piperidine (B6355638) scaffold, presents numerous opportunities for future scientific investigation. mdpi.com While the piperidine moiety is a cornerstone in medicinal chemistry, the specific substitution pattern of this compound invites a forward-looking research agenda. mdpi.comevitachem.com The following sections outline promising, yet largely unexplored, avenues of research that could unlock the full potential of this molecule, from creating stereochemically pure versions to discovering novel applications in medicine and material science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(2-Chlorobenzoyl)-2-methylpiperidine, and how do reaction conditions influence yield?
- Answer : The compound is typically synthesized via nucleophilic acyl substitution or condensation reactions. For example, refluxing 2-methylpiperidine with 2-chlorobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH) yields the target compound. Reaction parameters such as solvent polarity, temperature, and stoichiometric ratios significantly impact yield. A reported analogous synthesis achieved 90% yield under reflux in ethanol with continuous stirring . Optimization studies suggest using anhydrous conditions and controlled cooling to minimize side reactions.
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Answer : Key techniques include:
- X-ray crystallography : Resolves conformational details (e.g., chair vs. boat piperidine ring) and confirms substituent geometry .
- NMR spectroscopy : H and C NMR identify chlorobenzoyl and methylpiperidine moieties via characteristic shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine methyl at δ 1.2–1.5 ppm) .
- Mass spectrometry : Validates molecular weight (237.69 g/mol) and fragmentation patterns .
Q. How can researchers assess the purity of this compound for pharmacological studies?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. A purity threshold of ≥95% is recommended for biological assays. Differential scanning calorimetry (DSC) can detect polymorphic impurities, while elemental analysis confirms stoichiometric ratios (e.g., C: 60.64%, H: 5.09%, Cl: 14.92%) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound under variable catalytic conditions?
- Answer : A 2 factorial design evaluates factors like catalyst type (e.g., DMAP vs. triethylamine), solvent (ethanol vs. DMF), and temperature (reflux vs. room temperature). For example, a study might vary catalyst loading (0.1–0.3 eq) and reaction time (3–6 hours) to identify interactions affecting yield. Statistical analysis (ANOVA) determines significant variables, enabling targeted optimization .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Answer : Discrepancies may arise from conformational flexibility or assay variability. Approaches include:
- Comparative crystallography : Analyze bioactive vs. inactive derivatives to identify critical substituent orientations (e.g., chlorobenzoyl spatial positioning) .
- Dose-response standardization : Replicate assays under uniform conditions (e.g., cell line, incubation time) to isolate structure-activity relationships .
- Metabolic stability testing : Assess hepatic microsomal degradation to rule out pharmacokinetic confounding .
Q. How do steric and electronic effects of the 2-chlorobenzoyl group influence the reactivity of this compound in coordination chemistry?
- Answer : The electron-withdrawing chloro group enhances electrophilicity at the carbonyl, facilitating ligand-metal coordination (e.g., Co(II) or Ni(II) complexes). Steric hindrance from the methylpiperidine group can alter binding geometry, as shown in analogous hydrazone complexes. Spectroscopic titration (UV-Vis) and single-crystal XRD reveal coordination modes (e.g., monodentate vs. bidentate) .
Methodological Considerations
Q. What computational tools predict the pharmacokinetic properties of this compound?
- Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., neurotransmitter transporters). ADMET predictors (e.g., SwissADME) estimate logP (≈2.5), blood-brain barrier permeability, and CYP450 interactions. QSAR models correlate substituent modifications with bioavailability .
Q. How should researchers design stability studies for this compound under long-term storage?
- Answer : Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolytic stability of the benzoyl group. LC-MS identifies degradation products (e.g., free 2-chlorobenzoic acid). Store the compound in amber vials under argon at –20°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
